molecular formula C23H29NO5 B7980339 Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B7980339
M. Wt: 399.5 g/mol
InChI Key: YDXKVARHPPUWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a protected amino acid derivative with a molecular formula of C23H29NO5 and a molar mass of 399.48 g/mol . It is commonly synthesized via esterification of tBoc-O-benzyl-L-tyrosine using thionyl chloride in methanol, yielding a white solid with a melting point of 53–54°C . The compound features three critical functional groups:

  • A benzyloxy-protected phenolic group at the 4-position of the phenyl ring, which enhances solubility and stability during synthetic procedures.
  • A tert-butoxycarbonyl (Boc) group for amine protection, ensuring selective reactivity in peptide synthesis.
  • An ethyl ester at the carboxylate terminus, facilitating hydrolysis under mild conditions .

Its purity is typically ≥95% (HPLC), and it is stored at 2–8°C to prevent degradation . The compound serves as a key intermediate in pharmaceutical research, particularly in synthesizing tyrosine-derived bioactive molecules .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXKVARHPPUWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material : N-Boc-L-tyrosine ethyl ester (prepared via Boc protection of L-tyrosine using (Boc)₂O in alkaline aqueous conditions).

  • Benzylation :

    • Reagents : 3-(Benzyloxy)benzyl bromide, tributylphosphine (PBu₃), and azodicarboxydipiperidide (ADDP) in tetrahydrofuran (THF).

    • Conditions : Reaction at 0°C under argon, followed by warming to room temperature for 20 hours.

    • Mechanism : Mitsunobu reaction ensures retention of configuration at the chiral center.

  • Workup : Silica gel chromatography (DCM/ethyl acetate, 2:1) yields the product in 54.5%.

Data Table:

StepReagents/ConditionsYieldKey Observations
Boc Protection(Boc)₂O, NaOH, H₂O>90%High-purity product via aq. workup
BenzylationADDP, PBu₃, THF, 0°C→RT54.5%Stereochemical integrity maintained

Sequential Esterification, Boc Protection, and Etherification

A modular approach starting from L-tyrosine:

Protocol:

  • Esterification :

    • L-tyrosine is treated with SOCl₂ in methanol to form methyl ester.

  • Boc Protection :

    • Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine.

  • Etherification :

    • Benzyl Group Introduction : Using benzyl bromide (BnBr), potassium iodide (KI), and K₂CO₃ in acetone.

    • Alternative : Copper-mediated benzylation under alkaline conditions.

  • Ethyl Ester Formation : Transesterification with ethanol and catalytic HCl.

Data Table:

StepReagents/ConditionsYieldNotes
EsterificationSOCl₂, MeOH, reflux88%Avoids racemization
Boc Protection(Boc)₂O, Et₃N, THF92%pH-controlled for selectivity
EtherificationBnBr, K₂CO₃, acetone81%Requires anhydrous conditions

Direct Alkylation of N-Boc-4-Hydroxyphenylalanine Ethyl Ester

A one-pot alkylation strategy:

Procedure:

  • Substrate : N-Boc-4-hydroxyphenylalanine ethyl ester.

  • Benzylation :

    • Sodium hydride (NaH) in THF with benzyl bromide.

    • Conditions : 0°C→35°C, 4–6 hours.

  • Purification : Aqueous extraction followed by chromatography (cyclohexane/ethyl acetate).

Advantages:

  • Avoids Mitsunobu’s costlier reagents.

  • Scalable to multi-gram quantities with 68–72% yield.

Comparative Analysis of Methods

Yield and Practicality:

MethodKey AdvantageLimitationYield Range
MitsunobuStereochemical controlHigh reagent cost54–60%
Sequential SynthesisModularityMultiple steps70–85%
Direct AlkylationCost-effectiveRequires anhydrous NaH65–72%

Critical Considerations:

  • Stereochemistry : Mitsunobu ensures >99% enantiomeric excess (ee), whereas direct alkylation risks racemization without careful base selection.

  • Boc Stability : Boc groups are susceptible to acidic conditions; thus, neutral pH during benzylation is critical.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Catalytic Benzylation : Palladium-catalyzed coupling of phenylboronic acid with Boc-protected tyrosine derivatives.

  • Continuous Flow Systems : Enhanced mixing and heat transfer improve yield by 12–15% compared to batch processes.

Emerging Methodologies

  • Enzymatic Protection : Lipase-mediated Boc introduction in non-aqueous media (83% yield, 98% ee).

  • Photoredox Catalysis : Visible-light-driven benzylation using iridium catalysts (under investigation) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of reactions:

  • Oxidation: The benzyloxy group can be susceptible to oxidation, potentially forming aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions may target the ester group or the benzyloxy substituent.

  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.

Major Products:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Primary alcohols or aldehydes.

  • Substitution: Substituted phenyl esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is utilized as an intermediate in the synthesis of various bioactive compounds. The Boc group allows for selective protection of amines during multi-step syntheses, facilitating the creation of complex molecules.

Case Study: Synthesis of Bioactive Compounds

In a recent study, researchers employed this compound as a precursor in the synthesis of histone deacetylase inhibitors. By utilizing palladium-catalyzed coupling reactions, they successfully incorporated this ester into more complex structures, demonstrating its utility in medicinal chemistry .

Peptide Synthesis

The compound serves as a key building block in peptide synthesis. The Boc group protects the amino functionality, allowing for the formation of peptide bonds without premature deprotection.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityEase of RemovalCommon Applications
BocHighMild acidsPeptide synthesis
FmocModerateStrong basesSolid-phase synthesis
ZLowMild acidsShort peptides

The stability of the Boc group under various reaction conditions makes it particularly advantageous for synthesizing longer peptides where multiple coupling steps are required .

Medicinal Chemistry

The compound's structure allows it to be modified into various derivatives with potential pharmacological activities. Its benzyloxy group enhances lipophilicity, which can improve bioavailability.

Case Study: Anticancer Agents

In research focused on anticancer agents, derivatives of this compound were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The modifications allowed for tuning the biological activity, showcasing the versatility of this compound in drug design .

Analytical Chemistry

This compound can also be used as a standard reference material in analytical methods such as HPLC and NMR spectroscopy. Its distinct spectral characteristics facilitate the identification and quantification in complex mixtures.

Mechanism of Action

The mechanism by which Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its target:

  • Molecular Targets: It can interact with enzymes or receptors, forming key intermediates in metabolic pathways.

  • Pathways Involved: Involves processes like ester hydrolysis, amine deprotection, and aromatic substitutions.

Comparison with Similar Compounds

Aromatic Substituents

  • The 4-(benzyloxy)phenyl group in the target compound provides steric bulk and stability compared to the 4-fluorophenyl analog, which is smaller and more electron-deficient .

Protecting Groups

  • Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) in the target compound is base-labile, whereas the benzyloxycarbonyl (Cbz) group in requires hydrogenolysis for removal .
  • Ester Termini : Ethyl esters (target compound) hydrolyze slower than methyl esters (), offering controlled release in prodrug applications .

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, commonly referred to by its CAS number 127132-32-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29NO5
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 127132-32-5

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes that play roles in disease processes. For instance, it has been assessed against the enzyme ADAMTS7, which is implicated in cardiovascular diseases. The inhibitory activity was measured using fluorescence resonance energy transfer (FRET) assays.

Table 1: Enzyme Inhibition Data

CompoundADAMTS7 Inhibition (Ki nM)ADAMTS5 Inhibition (Ki nM)
This compoundTBDTBD
Reference Compound EDV3370 ± 1010 ± 0.1

Note: TBD indicates that specific data for this compound is not yet available in the literature.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Proteolytic Enzymes : By targeting enzymes like ADAMTS7, the compound may reduce pathological processes associated with cardiovascular diseases.
  • Potential Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.

Case Studies and Research Findings

  • Cardiovascular Disease Models : In a study evaluating various derivatives for their ability to inhibit ADAMTS7, compounds similar to this compound exhibited significant inhibitory effects, suggesting a potential role in managing atherosclerosis .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of related compounds has indicated that modifications at specific positions on the phenyl ring can enhance enzyme selectivity and potency. This suggests that further optimization of this compound could yield more effective derivatives .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the tert-butoxycarbonyl (Boc) group during the synthesis of this compound?

  • Methodological Answer : The Boc group is typically introduced via N-Boc protection of the amine intermediate. A three-step procedure involves:

Esterification of the carboxylic acid group using methanol or ethanol under acidic conditions (e.g., H₂SO₄) .

Protection : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base like DMAP or NaHCO₃ to drive the reaction .

Purification : Automated column chromatography (hexane:AcOEt gradients) achieves >90% purity .

  • Key Consideration : Excess Boc₂O (1.5–2.0 equiv) ensures complete protection, monitored by TLC or LCMS .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral starting materials : Use enantiomerically pure precursors, such as (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, synthesized via established protocols (e.g., Org. Lett. 2002, 4, 4171) .
  • Stereoselective coupling : Palladium-catalyzed β-arylation under inert atmospheres minimizes racemization .
  • Validation : Polarimetry or chiral HPLC confirms enantiomeric excess (>99%) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies key groups (e.g., Boc: δ ~1.4 ppm for tert-butyl; benzyloxy: δ ~5.0 ppm for CH₂) .
  • LCMS : Monitors reaction progress and confirms molecular weight ([M+H]+ expected ~400–450 Da) .
  • IR : Detects carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways influence β-arylation efficiency?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ NMR or quenching experiments. For example, Heck-type pathways in Pd-catalyzed β-arylation show rate dependence on aryl halide concentration .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or radical traps (e.g., TEMPO) differentiate between radical vs. polar mechanisms .
  • Contradictions : Conflicting reports on Pd(0)/Pd(II) cycling require electrochemical analysis (e.g., cyclic voltammetry) to clarify redox steps .

Q. What strategies mitigate side reactions during benzyloxy group deprotection?

  • Methodological Answer :

  • Hydrogenolysis : Use 10% Pd/C under H₂ (1 atm) in EtOAc. Key parameters:
  • Time : 2–24 hours (prolonged exposure risks over-reduction) .
  • Workup : Filtration through Celite™ followed by silica gel chromatography (30% EtOAc/hexanes) .
  • Alternative Methods : BCl₃ or TFA/Et₃SiH for acid-labile substrates .
    • Data Contradiction : Yields vary (70–85%) due to competing ester hydrolysis; adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) to suppress side reactions .

Q. How can computational modeling guide the design of derivatives for protein-protein interaction studies?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding of the phenylpropanoate scaffold to hydrophobic pockets .
  • Electrophilic Warhead Design : Introduce fluorosulfonyl groups (e.g., via SO₂F substitution) for covalent inhibition, validated by LCMS/NMR binding assays .
  • SAR Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., trifluoromethyl vs. methoxy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.